molecular formula C17H18N2O4 B4434616 5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE

5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE

Cat. No.: B4434616
M. Wt: 314.34 g/mol
InChI Key: DJKBEHSFZQNSFK-UHFFFAOYSA-N
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Description

5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE is a synthetic organic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxy-substituted aromatic compounds and pyridine derivatives.

    Condensation Reaction: The initial step often involves a condensation reaction to form the quinolinone core structure.

    Functional Group Modification:

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the pyridyl or quinolinone moieties.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone N-oxides, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE involves its interaction with molecular targets in biological systems. This could include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone Derivatives: Compounds with similar quinolinone core structures.

    Pyridyl-Substituted Compounds: Molecules with pyridyl groups attached to different core structures.

Uniqueness

5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5,6,7-trimethoxy-4-pyridin-4-yl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-13-9-12-15(17(23-3)16(13)22-2)11(8-14(20)19-12)10-4-6-18-7-5-10/h4-7,9,11H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKBEHSFZQNSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=NC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE
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5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE
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5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE
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5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE
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5,6,7-TRIMETHOXY-4-(4-PYRIDYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE

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